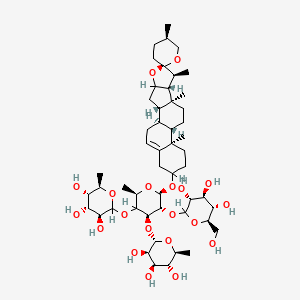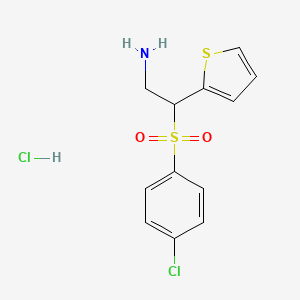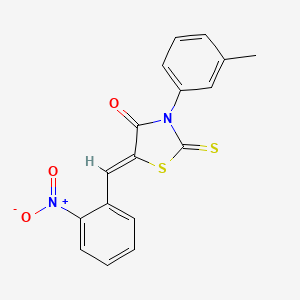![molecular formula C8H15NO4 B2446545 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 117919-56-9](/img/structure/B2446545.png)
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid” is a chemical compound with the CAS Number: 117919-56-9 . It has a molecular weight of 189.21 . The compound is also known as N-(methoxycarbonyl)leucine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 189.21 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the resources I accessed.Scientific Research Applications
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts is a noteworthy application in the synthesis of esters, aiming to use alternative feedstocks for resource saving, waste minimization, and improving environmental safety and economic efficiency. This process, including the production of methyl methacrylate, demonstrates the potential for implementing new industrial processes for obtaining advanced chemical products, especially polymers (Sevostyanova & Batashev, 2023).
Comparative Bioefficacy of Methionine Sources
A study on the comparative bioefficacy of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) discusses their chemical, metabolic, nutritional aspects, and their relative bioefficacy in monogastric animals. The differences in metabolism and absorption between these compounds are significant for their supplementation in animal feeds, highlighting the intricacies of methionine sources in nutrition (Vázquez-Añón et al., 2017).
Role of Methionine in Cancer Growth Control
The role of methionine restriction in cancer growth control is another significant application. Methionine dependence in cancer may result from defects in the methionine de novo and salvage pathways, making methionine restriction a potential strategy in cancer treatment. This review also touches on the potential of vegan diets, which can be low in methionine, as a nutritional strategy in cancer control (Cavuoto & Fenech, 2012).
Metathesis Reactions in Synthesis of β-Amino Acid Derivatives
The application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives illustrates the significance of these reactions in accessing alicyclic β-amino acids and other functionalized derivatives. This approach provides insight into selective and stereocontrolled methodologies for synthesizing these compounds, showcasing the versatility of metathesis reactions in synthetic and medicinal chemistry (Kiss et al., 2018).
Reactive Carbonyl Species in Chronic Diseases
A comprehensive review on reactive carbonyl species (RCS) associated with chronic diseases highlights the importance of understanding RCS's role in disease pathogenesis. The review discusses the sources, types, effects, detection, and therapeutic management of RCS, emphasizing the need for effective approaches to combat the negative impacts of RCS on health (Fuloria et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to carbendazim , which primarily targets the liver, male germ cells, blood, and the thyroid gland .
Mode of Action
Carbendazim, a structurally similar compound, acts by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The disruption of microtubule assembly by carbendazim can affect various cellular processes, including cell division and intracellular transport .
Result of Action
The disruption of microtubule assembly by carbendazim can lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
2-(methoxycarbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGOLCTGVFFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)


![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)




![1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea](/img/structure/B2446484.png)